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Introduction

GS-829845 is the principal and active metabolite of Filgotinib, an orally administered,

preferential inhibitor of Janus kinase 1 (JAK1).[1][2] Like its parent compound, GS-829845
exhibits a preference for JAK1, a key enzyme in the JAK-STAT signaling pathway that

transduces signals for numerous cytokines and growth factors involved in inflammation and

immune responses.[1][3] Although GS-829845 is approximately 10-fold less potent than

Filgotinib, it has a significantly longer half-life, contributing to the overall therapeutic effect.[3]

These application notes provide a framework for the experimental design of studies

investigating the biological activity and mechanism of action of GS-829845.

Data Presentation
Table 1: In Vitro Inhibitory Activity of GS-829845 against JAK Family Kinases

The following table summarizes the estimated half-maximal inhibitory concentrations (IC50) of

GS-829845 against the four members of the Janus kinase family. These values are estimated

based on the reported IC50 values of the parent compound, Filgotinib, and the consistent

observation that GS-829845 is approximately 10-fold less potent.
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Target Kinase Filgotinib IC50 (nM)
Estimated GS-829845 IC50
(nM)

JAK1 10 ~100

JAK2 28 ~280

JAK3 810 ~8100

TYK2 116 ~1160

Note: The IC50 values for GS-829845 are estimations derived from the potency of Filgotinib

and the established 10-fold difference in potency. Actual values should be determined

empirically.

Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of GS-829845 on the enzymatic activity of

JAK family kinases (JAK1, JAK2, JAK3, and TYK2).

Methodology:

Reagents and Materials:

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

A suitable peptide substrate for each kinase (e.g., a generic tyrosine kinase substrate).

Adenosine triphosphate (ATP), [γ-³²P]ATP for radiometric assay or ADP-Glo™ Kinase

Assay kit for luminescence-based assay.

GS-829845 stock solution (in DMSO).

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM

DTT).

96-well or 384-well assay plates.
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Scintillation counter or luminescence plate reader.

Procedure: a. Prepare serial dilutions of GS-829845 in kinase reaction buffer. The final

DMSO concentration should be kept constant across all wells (typically ≤1%). b. In the assay

plate, add the kinase reaction buffer, the respective JAK enzyme, and the peptide substrate.

c. Add the diluted GS-829845 or vehicle (DMSO) to the appropriate wells. d. Pre-incubate

the plate at room temperature for 10-15 minutes to allow the compound to bind to the

enzyme. e. Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for radiometric

detection). f. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes),

ensuring the reaction is in the linear range. g. Stop the reaction (e.g., by adding a stop

solution containing EDTA). h. For radiometric assays, spot the reaction mixture onto

phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the

incorporated radioactivity using a scintillation counter. i. For luminescence-based assays

(e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP

produced. j. Calculate the percentage of inhibition for each GS-829845 concentration relative

to the vehicle control. k. Determine the IC50 value by fitting the data to a four-parameter

logistic dose-response curve.

Cellular Phospho-STAT Assay (Western Blot)
Objective: To assess the ability of GS-829845 to inhibit cytokine-induced phosphorylation of

STAT proteins in a cellular context.

Methodology:

Reagents and Materials:

A suitable cell line expressing the target JAKs (e.g., human peripheral blood mononuclear

cells (PBMCs), or a cytokine-responsive cell line like TF-1 or HEL cells).

Cell culture medium and supplements.

Cytokine for stimulation (e.g., Interleukin-6 (IL-6) for JAK1/JAK2, or Interferon-gamma

(IFN-γ) for JAK1/JAK2).

GS-829845 stock solution (in DMSO).
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total STAT1, anti-phospho-STAT3

(Tyr705), anti-total STAT3.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Protein quantification assay (e.g., BCA assay).

Procedure: a. Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.

b. Serum-starve the cells for 4-6 hours prior to treatment. c. Pre-treat the cells with various

concentrations of GS-829845 or vehicle (DMSO) for 1-2 hours. d. Stimulate the cells with the

appropriate cytokine for a short period (e.g., 15-30 minutes). e. Wash the cells with ice-cold

PBS and lyse them with lysis buffer. f. Determine the protein concentration of the lysates. g.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane. h. Block the membrane with 5% non-fat milk or BSA in TBST. i. Incubate the

membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C. j. Wash

the membrane and incubate with the HRP-conjugated secondary antibody. k. Detect the

signal using a chemiluminescent substrate and an imaging system. l. Strip the membrane

and re-probe with the total STAT antibody to confirm equal protein loading. m. Quantify the

band intensities and express the level of phosphorylated STAT as a ratio to total STAT.

Quantitative PCR (qPCR) for Downstream Gene
Expression
Objective: To evaluate the effect of GS-829845 on the expression of cytokine-inducible genes

downstream of the JAK/STAT pathway.

Methodology:

Reagents and Materials:

Cell line and culture reagents as in the phospho-STAT assay.

Cytokine for stimulation.
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GS-829845 stock solution (in DMSO).

RNA extraction kit.

cDNA synthesis kit.

qPCR master mix (e.g., SYBR Green).

Primers for target genes (e.g., SOCS3, CIITA) and a housekeeping gene (e.g., GAPDH,

ACTB).

Procedure: a. Treat cells with GS-829845 and stimulate with a cytokine for a longer duration

(e.g., 4-24 hours) to allow for gene transcription. b. Harvest the cells and extract total RNA

using a suitable kit. c. Assess RNA quality and quantity. d. Synthesize cDNA from the

extracted RNA. e. Perform qPCR using the synthesized cDNA, primers for the target and

housekeeping genes, and a qPCR master mix. f. Analyze the qPCR data using the ΔΔCt

method to determine the relative fold change in gene expression in GS-829845-treated cells

compared to vehicle-treated cells.

Cell Viability Assay
Objective: To determine the cytotoxic potential of GS-829845 on relevant cell types.

Methodology:

Reagents and Materials:

Cell line of interest.

Cell culture medium and supplements.

GS-829845 stock solution (in DMSO).

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).

96-well plates.

Plate reader.
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Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. Allow the cells to

attach and grow for 24 hours. c. Treat the cells with a range of concentrations of GS-829845
or vehicle (DMSO). d. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). e.

Add the cell viability reagent to each well according to the manufacturer's instructions. f.

Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to

occur. g. Measure the absorbance or fluorescence using a plate reader. h. Calculate the

percentage of cell viability relative to the vehicle-treated control cells.
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Caption: JAK/STAT signaling pathway and the inhibitory action of GS-829845.
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Caption: Experimental workflow for assessing p-STAT inhibition by GS-829845.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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